3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid is a chemical compound classified under the category of piperidine derivatives. It is identified by the CAS number 1859207-53-6 and has a molecular formula of with a molecular weight of 215.29 g/mol. This compound is noted for its potential applications in medicinal chemistry, particularly as an inhibitor for certain enzymes involved in disease processes.
The synthesis of 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid typically involves several steps, focusing on the construction of the piperidine ring and the introduction of the methoxymethyl group.
Technical Details:
Specific methodologies can vary based on the desired yield and purity, but they generally follow established synthetic organic chemistry protocols.
The molecular structure of 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid features a piperidine ring substituted with a methoxymethyl group at one position and a propanoic acid moiety at another.
Data:
CC(C(=O)O)N1CCC(C(C)OC)CC1
.3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid can undergo various chemical reactions typical of carboxylic acids and amines.
Technical Details:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid primarily relates to its role as an enzyme inhibitor. Specifically, it may inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.
Process:
While specific physical properties such as density and melting point are not readily available for this compound, general expectations based on similar compounds suggest it may be a solid at room temperature.
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid has potential applications in scientific research, particularly in pharmacology and medicinal chemistry.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: